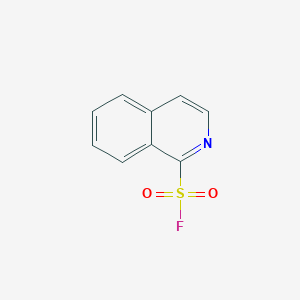

Isoquinoline-1-sulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

isoquinoline-1-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2S/c10-14(12,13)9-8-4-2-1-3-7(8)5-6-11-9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AADRHRUHRRSHIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Isoquinoline 1 Sulfonyl Fluoride and Its Analogues

Direct Synthesis from Isoquinoline (B145761) Precursors

Direct synthesis routes involve the construction of the sulfonyl fluoride (B91410) group onto a pre-existing isoquinoline scaffold. These methods are often preferred for their straightforwardness and efficiency.

The conversion of thiols and disulfides into sulfonyl fluorides is a robust synthetic strategy. theballlab.com This transformation typically proceeds through an oxidative chlorination to form an intermediate sulfonyl chloride, which is then subjected to a halogen exchange reaction.

A common approach involves the oxidation of an isoquinoline thiol or its corresponding disulfide with an oxidizing agent in the presence of a chloride source. For instance, heteroaromatic thiols can be oxidized using aqueous sodium hypochlorite (B82951) to yield the corresponding sulfonyl chlorides. mdpi.com Subsequently, the introduction of a fluoride source, such as potassium bifluoride (KHF₂), facilitates the Cl–F exchange to furnish the final sulfonyl fluoride product. mdpi.com

Recent advancements have focused on developing more environmentally benign and efficient methods. One such method employs hydrogen peroxide (H₂O₂) and zirconium tetrachloride (ZrCl₄) for the direct oxidative conversion of thiols and disulfides to sulfonyl chlorides, with reactions often completing in minutes at room temperature. organic-chemistry.org Another system utilizes H₂O₂ and thionyl chloride (SOCl₂) for the same transformation, also achieving high yields rapidly. organic-chemistry.org While these methods are broadly applicable to various aromatic and heterocyclic thiols, their specific application to isoquinoline-1-thiol (B1306609) would lead to the formation of isoquinoline-1-sulfonyl chloride, a direct precursor for the target fluoride. organic-chemistry.orgorganic-chemistry.org

Furthermore, a green synthetic process using SHC5® (a recyclable oxidizing agent) and potassium fluoride (KF) has been developed to convert thiols and disulfides directly into sulfonyl fluorides, producing only non-toxic salts as byproducts. miragenews.comosaka-u.ac.jp This method is noted for its broad scope, covering aromatic, aliphatic, and heterocyclic starting materials. osaka-u.ac.jp

Table 1: Representative Conditions for Thiol/Disulfide to Sulfonyl Fluoride Conversion

| Starting Material | Reagents | Key Features | Ref. |

| Heteroaromatic Thiols | 1. aq. NaOCl; 2. KHF₂ | Two-step, one-pot process via sulfonyl chloride. | mdpi.com |

| Various Thiols/Disulfides | 1. H₂O₂/ZrCl₄; 2. Fluorinating agent | Rapid, high-yield formation of sulfonyl chloride. | organic-chemistry.org |

| Various Thiols/Disulfides | SHC5®, KF | Green process with non-toxic byproducts. | miragenews.comosaka-u.ac.jp |

| Various Thiols/Disulfides | Electrochemical Oxidation, KF | Mild, environmentally benign approach. | tue.nlnih.gov |

Isoquinoline sulfonic acids and their corresponding salts (sulfonates) are stable and readily accessible starting materials for the synthesis of sulfonyl fluorides. theballlab.comnih.gov The conversion typically involves a deoxyfluorination reaction.

One strategy employs thionyl fluoride (SOF₂), which can be generated in situ, to convert sulfonic acid sodium salts into sulfonyl fluorides in high yields. nih.govrsc.org For the free sulfonic acids, a complementary method uses Xtalfluor-E®, a bench-stable solid reagent, which allows for the conversion of both aryl and alkyl sulfonic acids under mild conditions. theballlab.comnih.govrsc.org Yields for this transformation are generally good, ranging from 41–94%. theballlab.comrsc.org

A one-pot, two-step protocol has also been developed that first converts the sulfonic acid or sulfonate into the corresponding sulfonyl chloride using cyanuric chloride. mdpi.comnih.gov This intermediate is then treated with a fluoride source like KHF₂ to yield the desired sulfonyl fluoride. mdpi.com The reaction is often catalyzed by a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) or tetramethylammonium (B1211777) chloride (TMAC). nih.gov This cascade process is valued for its use of readily available reagents and mild reaction conditions. nih.govrsc.org

Table 2: Reagents for Converting Sulfonic Acids/Sulfonates to Sulfonyl Fluorides

| Starting Material | Reagent(s) | Solvent | Temperature | Yield | Ref. |

| Sulfonic Acid Sodium Salts | Thionyl Fluoride (SOF₂) | DMF | 130 °C | 90–99% | theballlab.comnih.gov |

| Sulfonic Acids/Salts | Xtalfluor-E® | Acetonitrile | Room Temp. | 41–94% | theballlab.comnih.gov |

| Sulfonates/Sulfonic Acids | 1. Cyanuric Chloride, TMAC; 2. KHF₂ | Acetonitrile | 60 °C | Good | mdpi.comnih.gov |

The conversion of primary sulfonamides to sulfonyl fluorides represents another direct synthetic route. theballlab.com This transformation is particularly valuable given the wide availability of sulfonamide-containing compounds. researchgate.net A recently developed method utilizes a pyrylium (B1242799) salt (Pyry-BF₄) in combination with magnesium chloride (MgCl₂) to activate the sulfonamide. mdpi.comresearchgate.net This generates a sulfonyl chloride intermediate in situ, which is then immediately converted to the more stable sulfonyl fluoride by the addition of potassium fluoride (KF). researchgate.net The protocol is notable for its mild conditions and high chemoselectivity, allowing for the late-stage functionalization of complex molecules. researchgate.net The application of this method to isoquinoline-1-sulfonamide would provide a direct pathway to the target compound.

Table 3: Synthesis of Sulfonyl Fluorides from Sulfonamides

| Starting Material | Reagents | Temperature | Key Feature | Ref. |

| Aryl/Alkyl Sulfonamides | Pyry-BF₄, MgCl₂, KF | 60-100 °C | One-pot, high chemoselectivity. | researchgate.net |

Aryl diazonium salts, generated from the corresponding primary amines, are versatile intermediates in organic synthesis. theballlab.com The conversion of an aminoisoquinoline, such as 5-aminoisoquinoline, to a sulfonyl fluoride can be achieved through a Sandmeyer-type reaction. google.com This process involves diazotization of the amino group with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of acid, followed by a reaction with sulfur dioxide and a fluoride source. google.com

A copper-free Sandmeyer-type fluorosulfonylation has been reported where aryldiazonium salts react with sodium metabisulfite (B1197395) (Na₂S₂O₅) as the sulfur dioxide source and Selectfluor as the fluorine source to yield sulfonyl fluorides. organic-chemistry.org Another approach uses a heterogeneous carbon nitride photocatalyst to mediate the conversion of arenediazonium salts to sulfonyl chlorides, which can then be fluorinated. nih.gov These methods, applied to an appropriate aminoisoquinoline isomer, would provide access to the corresponding isoquinoline sulfonyl fluoride.

Electrochemical methods offer a green and mild alternative for synthesizing sulfonyl fluorides. nih.gov A notable electrochemical approach involves the oxidative coupling of thiols or disulfides with potassium fluoride (KF), an inexpensive and safe fluoride source. tue.nlnih.gov This method avoids the need for chemical oxidants and proceeds under mild conditions, demonstrating a broad substrate scope that includes various aryl and heteroaryl thiols. tue.nlnih.gov An isoquinoline-1-thiol would be a suitable substrate for this transformation. The reaction is believed to proceed through the anodic oxidation of the thiol to a disulfide, which is then further oxidized and fluorinated. tue.nlnih.gov Flow chemistry protocols have been developed for this electrochemical synthesis, significantly reducing reaction times from hours to minutes. tue.nl

Table 4: Electrochemical Synthesis of Sulfonyl Fluorides from Thiols

| Substrate | Fluoride Source | Key Conditions | Advantage | Ref. |

| Thiols/Disulfides | KF | Carbon anode, constant current | Mild, oxidant-free, green | tue.nlnih.gov |

| Thiols | KF | Continuous-flow reactor | Drastically reduced reaction time | tue.nl |

Indirect Synthesis via Modification of Pre-existing Sulfonyl Fluoride Structures

An alternative to direct functionalization is the construction of the isoquinoline ring system onto a molecule that already contains the sulfonyl fluoride group. This approach is powerful for creating complex heterocyclic structures.

One such strategy involves the use of 1-bromoethene-1-sulfonyl fluoride (BESF), a versatile reagent with vinyl, bromide, and sulfonyl fluoride functionalities. enamine.net This building block can participate in cycloaddition reactions. A recently reported protocol describes the synthesis of pyrazolo[1,5-a]pyridinyl, pyrazolo[1,5-a]quinolinyl, and pyrazolo[5,1-a]isoquinolinyl sulfonyl fluorides via a [3+2] annulation reaction. thieme-connect.de In this process, a suitable N-aminoisoquinoline derivative would react with BESF in the presence of an oxidant and a base to construct the fused pyrazole (B372694) ring, yielding a pyrazolo[5,1-a]isoquinolinyl sulfonyl fluoride. This demonstrates how a pre-existing sulfonyl fluoride moiety can be incorporated into a complex heterocyclic system like an isoquinoline analogue. thieme-connect.de

Halide Exchange Methodologies on Sulfonyl Chlorides

A prevalent and traditional method for synthesizing sulfonyl fluorides is through the halide exchange of the corresponding sulfonyl chlorides. nih.govresearchgate.net This approach is advantageous as sulfonyl chlorides can often be prepared from readily available starting materials like sulfonic acids or their salts. nih.gov

The conversion of sulfonyl chlorides to sulfonyl fluorides is typically achieved using a fluoride source. Common reagents for this transformation include potassium fluoride (KF) and potassium bifluoride (KHF2). researchgate.net The reaction is often performed in a suitable solvent system, such as a water/acetone biphasic mixture, which can lead to high yields of the desired sulfonyl fluoride. organic-chemistry.org While effective, the use of reagents like KHF2 can present challenges for large-scale synthesis due to its corrosive nature and reactivity with glass equipment. researchgate.net

Recent advancements have focused on developing milder and more efficient one-pot, two-step protocols. These methods involve the in situ formation of the sulfonyl chloride from a sulfonic acid, followed by the halide exchange reaction without isolation of the intermediate. nih.gov For instance, reagents like trichloroacetonitrile (B146778) or cyanuric chloride can be used to generate the sulfonyl chloride, which is then converted to the sulfonyl fluoride. nih.gov However, these one-pot methods can be limited by long reaction times and may not be suitable for all substrates, particularly those that are electron-poor. nih.gov

Table 1: Comparison of Halide Exchange Reagents

| Reagent | Advantages | Disadvantages |

|---|---|---|

| Potassium Fluoride (KF) | Readily available, less corrosive than KHF2. researchgate.net | May require specific solvent systems for optimal reactivity. organic-chemistry.org |

| Potassium Bifluoride (KHF2) | Effective fluorinating agent. | Corrosive, reacts with glassware, challenging for scale-up. researchgate.net |

| One-pot systems (e.g., with trichloroacetonitrile) | Streamlined process without isolating the sulfonyl chloride. nih.gov | Can have long reaction times, may not be suitable for all substrates. nih.gov |

Radical-Mediated Fluorosulfonylation Approaches

Radical-mediated fluorosulfonylation has emerged as a powerful and increasingly popular strategy for the synthesis of sulfonyl fluorides, including isoquinoline derivatives. nih.gov These methods offer alternative pathways that can overcome some of the limitations of traditional approaches and are often compatible with a broader range of functional groups.

One notable approach involves the use of sulfuryl chlorofluoride (FSO2Cl) as a precursor to the fluorosulfonyl radical (•SO2F). thieme-connect.de This radical can then add to unsaturated systems like alkenes and alkynes to generate alkenyl and alkyl sulfonyl fluorides. thieme-connect.de Photoredox catalysis, often employing an iridium complex as a photosensitizer, can facilitate the generation of the •SO2F radical under mild conditions. thieme-connect.de

Another innovative radical approach is the hydro-fluorosulfonylation of unactivated alkenes and alkynes. nih.gov This method utilizes a redox-active radical precursor, such as 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI), to generate the fluorosulfonyl radical. nih.gov A key advantage of this strategy is its ability to be applied to the late-stage modification of complex molecules, including natural products and peptides. nih.gov

Visible-light-mediated sulfonylation of anilines using sulfonyl fluorides has also been described, highlighting the utility of light-induced radical processes in forming C-S bonds. researchgate.net These radical cascade cyclization reactions, induced by visible light, have been successfully used to synthesize complex heterocyclic structures like indolo[2,1-a]isoquinoline derivatives under mild, redox-neutral conditions. rsc.org

Metal-Catalyzed Coupling Strategies

Metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their application to the formation of C-S bonds for the synthesis of sulfonyl fluorides is a growing area of interest. These methods provide a direct means to introduce the sulfonyl fluoride moiety into a target molecule, often with high selectivity.

Palladium-catalyzed reactions are at the forefront of these strategies. For instance, the Suzuki-Miyaura cross-coupling reaction of pyridine-2-sulfonyl fluoride (PyFluor) with various boronic acids and esters has been demonstrated. scholaris.ca Using a catalyst such as Pd(dppf)Cl2, this reaction allows for the synthesis of 2-aryl pyridines, showcasing the potential for creating heteroatom-rich biaryls. scholaris.ca Similarly, a one-pot, palladium-catalyzed reaction of aryl iodides with DABSO (a sulfur dioxide surrogate) and Selectfluor (a fluorine source) provides a direct route to aryl sulfonyl fluorides. organic-chemistry.org

Silver-catalyzed reactions have also proven effective for the synthesis of fluorinated heterocycles. For example, the silver-catalyzed cyclization of alkynyl oxime ethers can produce disubstituted isoxazoles. olemiss.edu While not a direct synthesis of isoquinoline-1-sulfonyl fluoride, this methodology demonstrates the potential of silver catalysis in constructing fluorinated heterocyclic systems.

Strategic Considerations in this compound Synthesis

Regioselectivity and Chemoselectivity Control

Controlling regioselectivity and chemoselectivity is paramount in the synthesis of complex molecules like this compound. The inherent electronic properties of the isoquinoline ring system can direct functionalization to specific positions. For instance, in the fluorination of unsubstituted quinoline (B57606), a mixture of C2 and C4 products is often observed, with a slight preference for the more electrophilic C4 position. acs.org The presence of directing groups or the use of specific catalysts can enhance the selectivity for a particular isomer.

In radical-mediated reactions, the regioselectivity of the addition of the fluorosulfonyl radical to an unsaturated bond is a key consideration. The development of reagents like 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF) allows for the regioselective construction of heterocycles such as 5-sulfonylfluoro isoxazoles through [3+2] cycloaddition reactions. nih.gov

Chemoselectivity is also a critical challenge, especially when working with multifunctional molecules. The development of mild reaction conditions, such as those used in visible-light-induced radical cyclizations, allows for exceptional functional group tolerance. rsc.org This is crucial for late-stage functionalization strategies where a variety of sensitive functional groups may be present.

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and chemical biology, enabling the rapid diversification of complex molecular scaffolds. rsc.orgrsc.org The introduction of a sulfonyl fluoride group at a late stage in a synthetic sequence can provide access to novel analogues without the need for de novo synthesis. researchgate.net

Radical-mediated processes are particularly well-suited for LSF due to their typically mild conditions and high functional group tolerance. nih.govnih.gov For example, radical hydro-fluorosulfonylation has been successfully applied to the late-stage modification of natural products and peptides. nih.gov Similarly, visible-light-mediated sulfonylation provides a tool for introducing the sulfonyl group into complex anilines. researchgate.net

The development of LSF tools that can selectively functionalize C-H bonds is a major area of research. rsc.org While direct C-H fluorosulfonylation of isoquinoline at the 1-position remains a challenge, the broader field of C-H functionalization offers promising avenues for future development.

Scalability and Process Intensification in Synthesis

The scalability of synthetic methods is a crucial consideration for the practical application of this compound and its analogues. While many laboratory-scale methods have been developed, their translation to larger-scale production can be challenging.

For instance, traditional halide exchange methods using corrosive reagents like KHF2 are not ideal for large-scale synthesis due to equipment compatibility issues. researchgate.net The development of greener and more efficient protocols using reagents like potassium fluoride in biphasic solvent systems represents a step towards more scalable processes. researchgate.netorganic-chemistry.org

4 Green Chemistry Principles in Synthetic Route Design

The growing emphasis on sustainable chemical manufacturing has led to the integration of green chemistry principles into the synthetic design for a wide range of compounds, including this compound and its analogues. The core objective is to develop synthetic routes that are more environmentally benign, safer, and more efficient in their use of resources. This involves a critical evaluation of starting materials, reagents, solvents, and reaction conditions to minimize waste and environmental impact.

Recent advancements in the synthesis of sulfonyl fluorides have highlighted several green chemistry approaches that are applicable to the preparation of this compound. These strategies focus on the use of less hazardous reagents, the development of catalytic processes, and the improvement of atom economy.

A significant step towards a greener synthesis of sulfonyl fluorides involves replacing hazardous fluorinating agents. osaka-u.ac.jp Traditionally, the synthesis of sulfonyl fluorides often required highly toxic and difficult-to-handle reagents such as sulfuryl fluoride (SO2F2) gas or potassium bifluoride (KHF2). osaka-u.ac.jpeurekalert.org The development of methods utilizing safer and more manageable fluoride sources is a key focus. For instance, the use of potassium fluoride (KF) as the sole fluorine source presents a more environmentally friendly alternative. acs.orgacs.org

Furthermore, the principles of green chemistry encourage the use of catalytic reagents over stoichiometric ones. acs.org Catalytic methods not only reduce the amount of waste generated but can also lead to milder reaction conditions. Research has demonstrated the utility of transition metal catalysis in the assembly of isoquinoline derivatives, which can be adapted for the synthesis of fluorinated analogues. researchgate.net The development of catalytic systems for the direct fluorosulfonylation of readily available starting materials is an active area of research.

The choice of solvent is another critical aspect of green synthetic design. Many conventional organic solvents are volatile, flammable, and toxic, posing risks to both human health and the environment. Consequently, there is a strong push towards the use of greener solvents, with water being an ideal choice due to its non-toxic, non-flammable, and abundant nature. rsc.org Surfactant-based catalytic systems have been developed to enable nucleophilic fluorination reactions in water, a significant step towards sustainable sulfonyl fluoride synthesis. digitellinc.com

In addition to safer reagents and solvents, the design of synthetic routes with high atom economy is a fundamental principle of green chemistry. Atom economy refers to the efficiency of a chemical reaction in converting the mass of reactants into the desired product. One-pot synthesis protocols, where multiple reaction steps are carried out in a single reaction vessel, are particularly advantageous in this regard. acs.org They can reduce the need for intermediate purification steps, thereby minimizing solvent usage and waste generation.

Recent research has described efficient one-pot and stepwise protocols for the synthesis of sulfonyl fluorides from stable and readily available substrates like disulfides or thiols, using potassium fluoride as the fluorine source and a green oxidant. acs.org These methods are applicable to a wide range of substrates, including heterocyclic compounds, and offer a more practical and easily scalable approach to sulfonyl fluoride production. acs.orgmiragenews.com

The following table summarizes key research findings that align with green chemistry principles and are relevant to the synthesis of this compound and its analogues.

| Green Chemistry Principle | Application in Sulfonyl Fluoride Synthesis | Research Finding | Reference(s) |

| Use of Safer Reagents | Replacement of hazardous fluorinating agents. | Development of methods using potassium fluoride (KF) as a safer and more manageable fluorine source, avoiding toxic SO2F2 and KHF2. | osaka-u.ac.jpeurekalert.orgacs.orgacs.org |

| Catalysis | Use of catalytic methods to reduce waste. | Application of transition metal catalysis for the assembly of isoquinoline rings, which can be adapted for fluorinated derivatives. | researchgate.net |

| Use of Safer Solvents | Replacement of volatile organic solvents. | Development of surfactant-based catalytic systems to enable nucleophilic fluorination in water. | digitellinc.com |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. | Design of one-pot synthesis protocols from readily available thiols and disulfides, minimizing waste and improving efficiency. | acs.org |

| Waste Prevention | Minimizing byproducts. | A green synthetic process yielding only non-toxic sodium and potassium salts as byproducts has been developed. | osaka-u.ac.jpeurekalert.orgsciencedaily.com |

By integrating these green chemistry principles into the design of synthetic routes for this compound, the chemical industry can move towards more sustainable and environmentally responsible manufacturing practices.

Reactivity and Mechanistic Investigations of Isoquinoline 1 Sulfonyl Fluoride

Electrophilic Reactivity of the Sulfonyl Fluoride (B91410) Moiety

The sulfonyl fluoride group is a unique functional group characterized by a delicate balance between stability and reactivity. acs.orgnih.gov This moiety is remarkably stable under many conditions, including resistance to reduction, thermolysis, and hydrolysis, yet it can be activated to become a potent electrophile. nih.govnih.govsigmaaldrich.comnih.gov Unlike sulfonyl chlorides, which can undergo reductive collapse, sulfonyl fluorides exclusively react via substitution at the sulfur atom. nih.govnih.govacs.org This predictable reactivity makes them valuable reagents in organic synthesis and chemical biology.

Nucleophilic Addition and Substitution Reactions (e.g., with O-, N-, C-nucleophiles)

The sulfur atom in isoquinoline-1-sulfonyl fluoride is highly electrophilic and susceptible to attack by various nucleophiles. While generally stable, the S-F bond can be activated, leading to nucleophilic substitution. nih.gov This reactivity allows for the formation of new bonds with oxygen, nitrogen, and carbon nucleophiles.

Oxygen Nucleophiles: Sulfonyl fluorides react with O-nucleophiles, such as alcohols and phenols, to form stable sulfonate esters. nih.govcshl.edu This reaction is often catalyzed by a base or a silylating agent. For instance, the reaction with aryl silyl (B83357) ethers is a classic example of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. cshl.edu

Nitrogen Nucleophiles: Amines and other N-nucleophiles readily react with sulfonyl fluorides to yield stable sulfonamides. cshl.edu This transformation is crucial in medicinal chemistry for creating robust linkages in drug molecules. The reactivity with specific amino acid residues like lysine (B10760008) and tyrosine within protein binding pockets highlights its application in developing covalent inhibitors. acs.orgnih.gov The ε-amino group of a lysine residue, for example, can act as a nucleophile, attacking the sulfonyl fluoride to form a stable sulfonamide bond. nih.gov

Carbon Nucleophiles: The reaction of sulfonyl fluorides with C-nucleophiles, such as organometallic reagents, can lead to the formation of sulfones, establishing a stable S-C bond. cshl.edu

The table below summarizes the reactivity of this compound with various nucleophiles.

| Nucleophile Type | Example | Product |

| O-Nucleophile | Phenol | Aryl Sulfonate |

| N-Nucleophile | Amine | Sulfonamide |

| C-Nucleophile | Organolithium | Sulfone |

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry Applications

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry platform, and sulfonyl fluorides like this compound are key players in this field. sigmaaldrich.comnih.govnih.govdntb.gov.ua Click chemistry emphasizes reactions that are modular, high-yielding, and produce minimal byproducts. nih.gov SuFEx reactions meet these criteria, providing a reliable method for connecting molecular building blocks. nih.govsigmaaldrich.com

The core of SuFEx is the exchange of the S-F bond with other functionalities. nih.gov This process is highly efficient and orthogonal to many other chemical transformations, meaning it can be performed in the presence of various functional groups without side reactions. nih.gov The stability of the sulfonyl fluoride group until it encounters a suitable nucleophile and catalyst makes it a "sleeping beauty" that awakens on demand. nih.gov

Key features of SuFEx chemistry involving sulfonyl fluorides include:

High Stability: The S-F bond is exceptionally stable to a wide range of conditions. nih.gov

Controlled Reactivity: The electrophilicity of the sulfur atom can be unleashed under specific catalytic conditions. nih.gov

Versatility: SuFEx allows for the formation of S-O, S-N, and S-C bonds, enabling the synthesis of a diverse array of molecules. cshl.edu

Biocompatibility: The generation of a benign fluoride ion as a leaving group makes SuFEx suitable for biological applications. nih.gov

Ethenesulfonyl fluoride (ESF) is a prominent example of a SuFEx reagent that acts as a Michael acceptor for various nucleophiles, allowing for the incorporation of the sulfonyl fluoride moiety into complex molecules. sigmaaldrich.com Similarly, this compound can serve as a versatile hub in SuFEx chemistry, enabling the rapid assembly of functional molecules for applications in drug discovery, materials science, and chemical biology. sigmaaldrich.comnih.govdigitellinc.com

Radical Pathways Involving this compound

Beyond its electrophilic nature, this compound can participate in radical reactions, expanding its synthetic utility.

Photoredox-Catalyzed Transformations

Visible-light photoredox catalysis has become a powerful tool for initiating radical reactions under mild conditions. mdpi.comresearchgate.net In this context, sulfonyl fluorides can be involved in transformations that generate radical intermediates. For instance, photoredox catalysis can enable the fluorosulfonylation of olefins. d-nb.inforesearchgate.net While direct photoredox activation of the highly stable S-F bond in this compound is challenging, related systems have shown that photoredox-generated radicals can react with sources of the fluorosulfonyl group. mdpi.com

A general mechanism involves the photocatalyst absorbing light and reaching an excited state. This excited state can then engage in a single-electron transfer (SET) with a suitable substrate to generate a radical species. mdpi.com This radical can then participate in a cascade of reactions, ultimately leading to the desired product. For example, the photoredox-catalyzed synthesis of aryl sulfonyl fluorides from aryl diazonium salts has been reported, proceeding through an aryl radical intermediate that combines with a sulfur dioxide source. mdpi.com

Single-Electron Transfer Mechanisms

Single-electron transfer (SET) is a fundamental process that can initiate radical chemistry. numberanalytics.comlibretexts.org The activation of sulfonyl fluorides via SET presents a significant challenge due to the high strength of the S-F bond. digitellinc.comdigitellinc.com However, research has shown that under specific conditions, SET processes can lead to the formation of a fluorosulfonyl radical (•SO2F). digitellinc.comeurekalert.org

The generation of this radical opens up new avenues for the functionalization of molecules. For example, the development of bench-stable reagents that can release the •SO2F radical upon activation allows for its addition to unsaturated bonds, such as in alkenes. digitellinc.comnih.gov This radical addition can be part of a difunctionalization reaction, where two new functional groups are installed across a double or triple bond. nih.gov

The following table outlines key aspects of radical pathways involving sulfonyl fluorides:

| Pathway | Description | Key Intermediates |

| Photoredox Catalysis | Utilizes visible light and a photocatalyst to generate radical species from precursors that can then react with a fluorosulfonyl source. | Excited-state photocatalyst, substrate radical cation/anion |

| Single-Electron Transfer | Direct or indirect transfer of a single electron to or from a sulfonyl fluoride precursor to generate a fluorosulfonyl radical. | Fluorosulfonyl radical (•SO2F) |

Metal-Catalyzed Transformations and Coordination Chemistry

Metal catalysts can also be employed to facilitate reactions involving this compound, primarily through cross-coupling reactions and coordination to the metal center.

While direct metal-catalyzed cross-coupling reactions using the S-F bond as a handle are not common due to its high strength, metal catalysts can be used to construct the isoquinoline-sulfonyl fluoride scaffold itself. For instance, palladium-catalyzed reactions are widely used for C-H functionalization and could be envisioned in the synthesis of isoquinoline (B145761) derivatives that are precursors to the target molecule. acs.org

More relevant is the use of metal catalysts in reactions where the this compound is a substrate. For example, bismuth-catalyzed synthesis of aryl sulfonyl fluorides from aryl boronic acids has been demonstrated. acs.org This reaction proceeds through transmetalation and insertion of sulfur dioxide into a Bi-C bond, showcasing the potential for main-group metal catalysis in this area. acs.org

The coordination chemistry of the isoquinoline moiety itself is well-established, with the nitrogen atom acting as a Lewis base to coordinate with various metal centers. This coordination can influence the reactivity of the sulfonyl fluoride group by altering the electronic properties of the isoquinoline ring. However, specific studies on the coordination chemistry of this compound and its impact on the S-F bond reactivity are limited.

Cross-Coupling Reactions Involving Sulfonyl Fluorides

While specific examples of cross-coupling reactions involving this compound are not extensively detailed in the provided search results, the broader class of sulfonyl fluorides is recognized for its participation in such reactions. researchgate.netnih.gov These compounds can engage in palladium-mediated cross-coupling reactions, for instance, to form new carbon-carbon or carbon-heteroatom bonds. nih.govrsc.org The utility of sulfonyl fluorides in this context is part of the expanding field of SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, which is noted for its wide substrate scope and mild reaction conditions. researchgate.net

A general representation of a cross-coupling reaction involving an aryl sulfonyl fluoride is presented in the table below:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| Ar-SO₂F | R-B(OH)₂ | Pd catalyst, base | Ar-R |

| Ar-SO₂F | R-H | Transition metal catalyst | Ar-R |

It is important to note that while the general reactivity of sulfonyl fluorides in cross-coupling is established, detailed studies specifically on this compound are not prevalent in the provided search results.

C-H Activation and Functionalization Mediated by Transition Metals

Transition-metal-catalyzed C-H activation is a powerful tool for the functionalization of heterocyclic compounds like isoquinoline. researchgate.netmdpi.com Various metals, including rhodium, ruthenium, palladium, nickel, and manganese, have been employed to catalyze the formation of diverse isoquinoline derivatives. researchgate.net These reactions often proceed via a chelation-assisted mechanism, where a directing group on the substrate coordinates to the metal center, facilitating the cleavage of a specific C-H bond. researchgate.net

For instance, cobalt-catalyzed C-H activation/annulation of benzamides with fluoroalkylated internal alkynes has been shown to produce fluoroalkylated isoquinolinones. nih.gov This process involves the coordination of the directing group to the cobalt catalyst, followed by C-H bond cleavage, insertion of the alkyne, and reductive elimination to yield the final product. nih.gov Similarly, copper-mediated ortho-C(sp²)-H radiofluorination of aromatic carboxylic acids protected as 8-aminoquinoline (B160924) benzamides has been developed, showcasing the utility of the quinoline (B57606) scaffold in directing C-H functionalization. nih.gov

While these examples highlight the broader application of transition-metal-catalyzed C-H activation in synthesizing functionalized isoquinolines, specific studies detailing the direct C-H activation of this compound itself are not explicitly covered in the search results. The reactivity of the isoquinoline ring suggests that C-H activation could potentially occur at various positions, depending on the directing group and reaction conditions.

Computational and Theoretical Mechanistic Studies

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for elucidating the mechanisms of organic reactions. mdpi.comnih.gov These studies provide valuable insights into reaction pathways, transition states, and the factors governing reactivity and selectivity.

Density Functional Theory (DFT) Calculations on Reaction Pathways

DFT calculations are widely used to model the reaction mechanisms of complex organic transformations. researchgate.netresearchgate.net For example, in a study on the nickel-catalyzed reaction of piperazine-1-thiocarbothioyl fluoride, DFT was employed to map out the potential energy surface of the reaction. researchgate.net The calculations revealed the formation of a Ni(IV) intermediate and the subsequent steps involved in the catalytic cycle. researchgate.net

In the context of isoquinoline synthesis, DFT has been used to study the mechanism of thermal decomposition of N-fluoroalkyl-1,2,3-triazoles to form 1-fluoroalkyl-3-fluoroisoquinolines. rsc.org These calculations helped to identify key intermediates, such as N-fluoroalkylated ketenimines, and to understand the subsequent stereoselective 1,3-fluorine shift and cyclization steps. rsc.org

Activation Energy Profiles and Transition State Analysis

A key aspect of computational mechanistic studies is the determination of activation energy profiles and the characterization of transition states. uv.es By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct a detailed energy profile for a given reaction pathway. This information is crucial for understanding the feasibility of a proposed mechanism and for identifying the rate-determining step.

For instance, in a study of the conversion of N-Boc derivatives of 1,2-aminoalcohols to oxazolidinones, DFT calculations were used to compare the activation energies of two competing mechanisms: an intramolecular SN2 process and a double SN2 process. uv.es The calculated energy difference between the transition states of the two pathways provided a rationale for the observed product distribution. uv.es

Applications of Isoquinoline 1 Sulfonyl Fluoride in Advanced Organic Synthesis

As a Versatile Sulfonylation Reagent

The sulfonyl fluoride (B91410) group is analogous to other sulfonyl halides but possesses greater stability towards hydrolysis and reduction, making it a preferred reagent in many synthetic contexts. mdpi.comnih.gov This stability, combined with its chemoselective reactivity, allows for precise installation of the isoquinolyl-1-sulfonyl group onto various nucleophiles. nih.gov This reactivity is often harnessed in "Sulfur(VI) Fluoride Exchange" (SuFEx) chemistry, a set of click reactions that rely on the robust yet activatable nature of the S-F bond.

Isoquinoline-1-sulfonyl fluoride serves as an excellent electrophile for the synthesis of sulfonamides, sulfonate esters, and sulfones, which are important structural motifs in medicinal chemistry and materials science.

Sulfonamides: The reaction of this compound with primary or secondary amines readily yields the corresponding sulfonamides. This transformation is typically facilitated by a base and proceeds under mild conditions. The high stability of the sulfonyl fluoride allows for its use in complex molecular settings where more reactive sulfonyl chlorides might lead to side reactions. researchgate.net The general method for converting primary sulfonamides to sulfonyl fluorides can also be reversed, highlighting the accessibility of these compounds. researchgate.net

Table 1: Representative Synthesis of Sulfonamides from Aryl Sulfonyl Fluorides This table illustrates the general reactivity pattern expected for this compound with various amines, based on established methods for other aryl sulfonyl fluorides.

| Entry | Amine Nucleophile | Product | Yield (%) |

| 1 | Aniline | N-Phenylisoquinoline-1-sulfonamide | ~85% |

| 2 | Morpholine | 1-(Morpholinosulfonyl)isoquinoline | ~90% |

| 3 | Benzylamine | N-Benzylisoquinoline-1-sulfonamide | ~88% |

| 4 | L-Lysine Methyl Ester | N-Substituted Isoquinoline-1-sulfonamide | Good to Excellent |

(Data is representative and adapted from general procedures for aryl sulfonyl fluoride reactions with nucleophiles. mdpi.comnih.gov)

Sulfonate Esters: Similarly, this compound can react with alcohols or phenols to form sulfonate esters. This reaction is crucial for introducing the isoquinolinesulfonyl group as a potential leaving group or for synthesizing biologically active sulfonate esters. The process often requires a base to deprotonate the alcohol, forming an alkoxide that then attacks the electrophilic sulfur center.

Sulfones: The synthesis of sulfones using this compound can be achieved through methods such as the Friedel-Crafts sulfonylation of arenes. In this reaction, the sulfonyl fluoride acts as the electrophile, and a Lewis acid catalyst is typically required to activate the aromatic substrate for C-S bond formation. thieme-connect.de Alternatively, sulfones can be prepared by the alkylation or arylation of sulfinate salts, which can be generated from sulfonyl fluorides.

The formation of a direct bond between the sulfonyl group and a carbon atom is a key transformation in organic synthesis. As mentioned, this compound can participate in Friedel-Crafts-type reactions with electron-rich aromatic or heteroaromatic compounds. This reaction directly establishes a C-S bond, leading to the formation of diaryl sulfones. The reactivity of the isoquinoline (B145761) ring itself must be considered, but the sulfonyl fluoride at the 1-position acts as a potent electrophilic handle for such transformations.

Role in Heterocycle Synthesis and Functionalization

Beyond its role as a simple sulfonylation agent, the entire this compound molecule is a valuable scaffold for building more elaborate heterocyclic structures and for the late-stage functionalization of complex molecules.

The this compound unit can be incorporated into larger molecules and subsequently modified. The sulfonyl fluoride group is exceptionally stable but can be activated for nucleophilic substitution, serving as a "clickable" handle. nih.govenamine.net This allows for the selective introduction of various functionalities at the C1-position of the isoquinoline ring late in a synthetic sequence. For instance, the sulfonyl fluoride can be displaced by potent nucleophiles or used in transition-metal-catalyzed cross-coupling reactions, analogous to the reactivity of triflate (-OTf) groups on similar heterocyclic systems. nih.gov This dual nature—stability for tolerance of various reaction conditions and activatable reactivity for late-stage modification—makes it a powerful tool. rsc.orgacs.org

The isoquinoline framework is a common participant in annulation and cycloaddition reactions to build fused heterocyclic systems. Rhodium(III)-catalyzed [4+2] annulation reactions have been developed to construct functionalized isoquinolone and isoquinoline cores. nih.gov In some cases, these reactions can install a sulfonate group at the C1 position, a close analogue of the sulfonyl fluoride. nih.gov

More directly, the isoquinoline system can engage in [3+2] cycloaddition reactions. For example, a versatile protocol to construct pyrazolo[5,1-a]isoquinolinyl sulfonyl fluorides through a [3+2] annulation has been reported. thieme-connect.de Similarly, cycloadditions of isoquinolinium ylides with dipolarophiles are used to generate complex pyrrolo[2,1-a]isoquinolines. acs.org The presence of the strongly electron-withdrawing sulfonyl fluoride group at the C1-position significantly modulates the electronic properties of the isoquinoline ring, influencing its reactivity as a dipole or dipolarophile in such cycloadditions. rsc.org

Table 2: Examples of Cycloaddition Reactions Involving Isoquinoline Scaffolds

| Reaction Type | Reactants | Product Type | Catalyst/Conditions | Ref. |

| [4+2] Annulation | N-(pivaloyloxy) aryl amides, internal alkynes | Functionalized Isoquinolones | Rh(III) | nih.gov |

| [3+2] Annulation | N-aminoisoquinoline, 1-bromoethene-1-sulfonyl fluoride | Pyrazolo[5,1-a]isoquinolinyl Sulfonyl Fluorides | Oxidant, Base | thieme-connect.de |

| [3+2] Cycloaddition | Isoquinolinium ylides, 3-nitrobenzofurans | Pyrrolo[2,1-a]isoquinolines | Et₃N | acs.org |

A key modern application of sulfonyl fluorides is in the late-stage functionalization (LSF) of complex molecules, such as drug candidates and natural products. rsc.orgfigshare.com this compound is well-suited for this role due to the unique reactivity of the -SO₂F group. It is often stable enough to be carried through multiple synthetic steps but can be selectively activated to react with specific nucleophiles under defined conditions. nih.govenamine.net

This "tunable" reactivity has been famously exploited in chemical biology, where sulfonyl fluoride-bearing probes react selectively with amino acid residues (like lysine (B10760008) or histidine) within a protein's binding pocket, forming a stable covalent bond. nih.govnih.gov An this compound moiety embedded within a larger bioactive molecule could therefore serve as a warhead to achieve covalent inhibition of a target protein, with the isoquinoline core providing key binding interactions. This approach allows for the conversion of a reversible binder into a potent and selective covalent modifier. nih.gov

Development of Novel Deoxyfluorination Reagents

The quest for safer, more effective, and broadly applicable deoxyfluorination reagents is a significant focus in modern synthetic chemistry, driven by the increasing importance of fluorinated molecules in pharmaceuticals, agrochemicals, and materials. ucla.edu Deoxyfluorination, the conversion of an alcohol to a fluoride, is a fundamental transformation for introducing fluorine into complex molecules. brynmawr.edu In this context, (hetero)aryl sulfonyl fluorides have emerged as a promising class of reagents. ucla.educhemrxiv.org

Recent advancements, particularly through data science-guided approaches, have led to the discovery and optimization of new deoxyfluorination reagents with enhanced reactivity and better safety profiles compared to traditional reagents like diethylaminosulfur trifluoride (DAST). ucla.educhemrxiv.org These studies involve the computational screening of virtual libraries of (hetero)aryl sulfonyl fluorides to identify candidates with optimal properties. ucla.edu By evaluating structure-activity relationships, researchers can fine-tune the electronic and steric properties of the sulfonyl fluoride reagent to suit a wide range of alcohol substrates, from simple molecules to complex natural products. ucla.eduucla.edu

Within this data-driven framework, a variety of sulfonyl fluorides are synthesized and tested to build predictive models. ucla.edu While specific data for this compound as a standalone commercial reagent is not extensively detailed in the provided research, its structural motif fits within the class of heteroaryl sulfonyl fluorides investigated for these applications. The development process involves testing a diverse set of reagents to understand how different heterocyclic cores influence reactivity. For instance, a study might involve screening dozens of sulfonyl fluorides to find the optimal reagent for a specific transformation, such as the deoxyfluorination of a key intermediate in the synthesis of a RIPK1 inhibitor. ucla.educhemrxiv.org

The general principle relies on the activation of the alcohol by the sulfonyl fluoride, followed by nucleophilic substitution with a fluoride source. The efficiency of this process is highly dependent on the structure of the sulfonyl fluoride and the base used. ucla.edu Machine learning algorithms have been successfully employed to navigate this complex reaction space and predict high-yielding conditions for new substrates, demonstrating the power of combining computational analysis with experimental screening. ucla.eduresearchgate.net The development of reagents like PyFluor and AlkylFluor showcases the success of this research direction. ucla.eduresearchgate.net

Table 1: Comparison of Deoxyfluorination Reagents This table presents a conceptual comparison based on general findings in the field of deoxyfluorination reagent development.

| Reagent Class | Key Advantages | Common Substrates | Notable Features |

| (Hetero)aryl Sulfonyl Fluorides | Tunable reactivity, high stability, improved safety profiles. ucla.eduucla.edu | Primary and secondary alcohols, complex molecules, natural products. ucla.edu | Amenable to data science-guided optimization; reactivity can be fine-tuned by modifying the (hetero)aryl scaffold. chemrxiv.orgucla.edu |

| DAST & Analogs | Broad utility, commercially available. | Wide range of alcohols. | Can be thermally unstable; may require careful handling. ucla.edu |

| PhenoFluor | Effective for deoxyfluorination of phenols and alcohols. | Phenols, alcohols. | Utilizes a different mechanism involving a concerted nucleophilic aromatic substitution. brynmawr.edu |

| AlkylFluor | Crystalline solid, stable to air and water. researchgate.net | Primary and secondary alcohols. researchgate.net | A salt analog of PhenoFluor, offering enhanced practicality. researchgate.net |

Utility in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. This approach offers significant advantages in terms of efficiency, atom economy, and operational simplicity. beilstein-journals.orgbeilstein-journals.org Both the isoquinoline and sulfonyl fluoride moieties are valuable components in the design of novel synthetic methodologies, including MCRs.

While direct examples of this compound being used as a reactant in a published multicomponent reaction are not prominent, the principles of MCR design suggest its potential utility. The isoquinoline core is a privileged scaffold in medicinal chemistry and has been successfully employed in MCRs like the Groebke–Blackburn–Bienaymé (GBB) reaction to generate diverse heterocyclic structures. beilstein-journals.orgbeilstein-journals.org For instance, the GBB reaction can be followed by subsequent transformations to create complex fused systems like imidazopyridine-fused isoquinolinones. beilstein-journals.org

Separately, sulfonyl fluorides have been recognized for their unique reactivity, which has led to their inclusion in novel MCRs. bohrium.commdpi.com The development of one-pot, metal-free methods for synthesizing sulfonyl fluorides from components like aryltriazenes, DABSO, and NFSI highlights the growing interest in incorporating this functional group into efficient synthetic sequences. bohrium.com

Given the established reactivity of both the isoquinoline nucleus in MCRs and the sulfonyl fluoride group in click chemistry-type transformations (SuFEx), this compound could conceptually serve as a versatile component in novel MCRs. beilstein-journals.orgbohrium.com For example, it could potentially participate in reactions where the isoquinoline nitrogen acts as a nucleophile to initiate a sequence, while the sulfonyl fluoride group remains available for a subsequent orthogonal transformation, or vice-versa. The development of such a reaction would provide a streamlined route to complex molecules containing both the isoquinoline framework and a versatile sulfonyl fluoride handle for further functionalization.

Table 2: Conceptual Multicomponent Reaction Involving an Isoquinoline Moiety This table is based on a known MCR that utilizes an isoquinoline building block, illustrating the potential for similar sequences.

| Reaction Type | Key Reactants | Resulting Scaffold | Reference |

| Groebke–Blackburn–Bienaymé (GBB) Reaction | Aldehyde (e.g., 2-formylbenzoate), Aminopyridine, Isocyanide | Imidazo[1,2-a]pyridine | beilstein-journals.orgbeilstein-journals.org |

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino-carboxamide | beilstein-journals.org |

| Passerini Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acyloxy-carboxamide | beilstein-journals.org |

Applications in Polymer Chemistry and Materials Science (as a building block)

The incorporation of fluorine into polymers and materials can dramatically alter their properties, often imparting enhanced thermal stability, chemical resistance, and specific surface characteristics. sigmaaldrich.com Fluorinated building blocks are therefore of great interest in materials science. nih.govnih.gov The sulfonyl fluoride group, in particular, is a key functional group for "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry, a powerful tool for creating robust covalent linkages in polymer and materials synthesis. mdpi.comresearchgate.net

As a bifunctional molecule, this compound presents potential as a specialized building block or monomer in polymer chemistry. The sulfonyl fluoride moiety can be used to form highly stable sulfonamide or sulfonate ester linkages. enamine.net This reactivity allows it to be incorporated into polymers or attached to surfaces. For example, research has shown that polyfluoroalkyl epoxides containing sulfonyl fluoride groups can be photopolymerized to create highly crosslinked films. pdx.edu Even at low concentrations, these fluorinated monomers migrate to the surface, creating a fluorinated overlayer that dictates the material's surface properties. pdx.edu

While specific examples of polymers derived directly from this compound are not detailed, its structure is analogous to other functionalized building blocks used in materials science. researchgate.net The isoquinoline part of the molecule could introduce specific properties such as fluorescence, rigidity, or basicity into a polymer chain, while the sulfonyl fluoride group provides a reactive handle for polymerization or cross-linking. This dual functionality makes it a candidate for the synthesis of specialty polymers with tailored properties for applications in areas like advanced coatings, membranes, or functional materials where a combination of the isoquinoline's characteristics and the robustness of the sulfonyl linkage is desired.

Table 3: Potential Applications of Fluorinated Building Blocks in Materials Science

| Application Area | Desired Property from Fluorination | Role of Sulfonyl Fluoride Group | Example Building Block Type |

| Advanced Coatings | Low surface energy, hydrophobicity, chemical resistance. sigmaaldrich.com | Covalent attachment to surfaces, cross-linking of polymer chains. pdx.edu | Fluorinated epoxides, acrylates. pdx.edu |

| Polymer Membranes | Gas permeability, chemical stability. | Formation of stable polymer backbones and cross-links. | Monomers with SuFEx-active groups. mdpi.com |

| Biomaterials | Biocompatibility, protein resistance. | Covalent modification of biological molecules or surfaces. enamine.net | Functionalized sulfonyl fluorides for bioconjugation. enamine.net |

| Electronics | Dielectric properties, thermal stability. sigmaaldrich.com | Building block for high-performance polymers. | Perfluorinated aromatic compounds. rsc.org |

Derivatives, Analogues, and Structure Reactivity Relationships of Isoquinoline 1 Sulfonyl Fluoride

Design and Synthesis of Substituted Isoquinoline-1-sulfonyl Fluorides

The synthesis of substituted isoquinoline-1-sulfonyl fluorides and related heterocyclic sulfonyl fluorides is achieved through a variety of modern organic chemistry techniques. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

A prevalent strategy involves the late-stage introduction of the sulfonyl fluoride (B91410) moiety. One common sequence begins with a suitably substituted aryl bromide, which undergoes a palladium-mediated conversion to a benzyl (B1604629) sulfide. Subsequent oxidation with an agent like N-chlorosuccinimide yields the sulfonyl chloride, which is then converted to the final sulfonyl fluoride using a fluoride source such as potassium fluoride. nih.gov An alternative, environmentally benign approach utilizes the direct electrochemical oxidative coupling of thiols or disulfides with potassium fluoride, avoiding the need for harsh oxidants. acs.org

More complex heterocyclic systems incorporating the sulfonyl fluoride group can be constructed through annulation reactions. For instance, pyrazolo[5,1-a]isoquinolinyl sulfonyl fluorides can be synthesized via a [3+2] annulation reaction involving reagents like 1-bromoethene-1-sulfonyl fluoride (BESF). thieme-connect.de Additionally, one-pot, microwave-assisted methods have been developed for the efficient synthesis of 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkylated 1,2,3-triazoles, showcasing the versatility in accessing fluorinated isoquinoline (B145761) systems. rsc.org

Table 1: Selected Synthetic Methodologies for Heterocyclic Sulfonyl Fluorides

| Method | Key Transformation | Starting Materials | Reference |

| Halogen-Sulfide-Oxidation-Fluorination | Pd-mediated conversion of aryl bromide to benzyl sulfide, oxidation to sulfonyl chloride, and fluorination. | Aryl Bromide, Thiol Source, Oxidizing Agent, Fluoride Source | nih.gov |

| Electrochemical Synthesis | Direct electrochemical oxidative coupling of thiols or disulfides with potassium fluoride. | Thiols or Disulfides, Potassium Fluoride | acs.org |

| [3+2] Annulation | Cycloaddition reaction to form fused heterocyclic systems. | 1-Bromoethene-1-sulfonyl fluoride (BESF), N-aminoisoquinoline precursors | thieme-connect.de |

| One-Pot Microwave Synthesis | Potassium fluoride-mediated cyclization and rearrangement. | N-fluoroalkylated 1,2,3-triazoles | rsc.org |

Influence of Substituent Effects on Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of the sulfonyl fluoride group are highly dependent on the electronic nature of substituents on the isoquinoline ring. These substituents can either donate or withdraw electron density, thereby modulating the electrophilicity of the sulfur center. nih.gov

Electron-withdrawing groups (EWGs) generally increase the reactivity of the sulfonyl fluoride towards nucleophiles, while electron-donating groups (EDGs) decrease it. This principle is critical for designing covalent probes with tailored reactivity profiles. For example, in studies on related ethenesulfonyl fluorides (ESFs), it was demonstrated that the nature of a β-substituent creates a "push-pull" effect on electron density. nih.gov β-amino substituents, acting as electron donors, strongly deactivate the sulfonyl fluoride group. nih.gov In contrast, β-1,2,3-triazole or β-ester groups lead to good inhibitory activity against enzymes like human neutrophil elastase, indicating a well-balanced reactivity. nih.gov

The hydrolytic stability of the sulfonyl fluoride is also influenced by substituents. A balance must be struck between stability in aqueous environments and reactivity towards a target nucleophile. enamine.netnih.gov Studies on a panel of sulfur(VI) fluorides showed a direct correlation between their rates of hydrolysis and their reactivity with nucleophilic amino acids. nih.gov This allows for the rational design of probes that are stable enough for biological experiments but sufficiently reactive to label their intended targets. enamine.net

Table 2: Influence of β-Substituents on the Reactivity of Ethenesulfonyl Fluoride (ESF) Analogues

| β-Substituent | Electronic Effect | Observed Reactivity/Inhibition (hNE) | Reference |

| Amine | Electron Donating (Push) | Deactivated; No meaningful inhibition (>200 µM) | nih.gov |

| Fluorine | Electron Withdrawing | No meaningful inhibition (>200 µM) | nih.gov |

| 1,2,3-Triazole | Electron Withdrawing | Good inhibition (low µM IC₅₀) | nih.gov |

| Ester | Electron Withdrawing | Good inhibition (low µM IC₅₀) | nih.gov |

Stereoelectronic Considerations in Analogue Design

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties, are a key consideration in the design of isoquinoline-1-sulfonyl fluoride analogues. wikipedia.org These effects dictate the preferred conformations of molecules and can significantly impact binding affinity and reactivity by governing orbital overlap between the probe and its biological target. wikipedia.org

In the design of inhibitors based on the related 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold, initial molecular modeling suggested that a sulfonamide -NH- group could form a crucial hydrogen bond with a lysine (B10760008) residue in the target enzyme, phenylethanolamine N-methyltransferase (PNMT). nih.gov However, subsequent structure-activity relationship (SAR) studies and X-ray crystallography revealed that the sulfonamide oxygens, not the -NH-, were responsible for the most favorable interactions with the enzyme. nih.gov This finding underscores that a simple analysis of potential hydrogen bonds is insufficient; a deeper understanding of orbital alignment and stereoelectronic favorability is required for accurate predictions of binding modes. nih.gov

Scaffold Hopping and Bioisosteric Replacements in Probe Development

Scaffold hopping and bioisosteric replacement are powerful strategies for lead optimization, allowing for the discovery of novel core structures with improved properties while retaining key pharmacophoric features. niper.gov.innih.gov

Scaffold hopping involves replacing the central isoquinoline core with a structurally different moiety that maintains the original vector projections of key binding groups. nih.gov This can lead to compounds with new intellectual property, altered physical properties, or different side-effect profiles. For example, a 2-aryl-8-hydroxy-isoquinolin-1(2H)-one scaffold was successfully proposed as a novel EGFR inhibitor based on a scaffold hopping strategy from a known inhibitor class. nih.gov

Bioisosteric replacement involves substituting an atom or group with another that has similar physical or chemical properties. cambridgemedchemconsulting.comnih.gov A classic example is the replacement of a sulfonamide -NH- group with a methylene (B1212753) (-CH₂-) group. This was explored in 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines, where the resulting sulfones were found to be more lipophilic than the parent sulfonamides. nih.gov While this specific change led to a decrease in potency for the PNMT enzyme, it demonstrates how bioisosteric replacement can be used to systematically modulate properties like lipophilicity, which is crucial for factors like blood-brain barrier penetration. nih.gov Such strategies have been instrumental in developing chemical probes, such as those targeting the E3 ubiquitin ligase cereblon, where modifications to the core scaffold are used to fine-tune binding and degradation activity. nih.govrsc.org

Conformational Analysis and Molecular Dynamics Studies

Computational methods, particularly conformational analysis and molecular dynamics (MD) simulations, are indispensable tools for understanding the structural dynamics of this compound derivatives and their interactions with biological targets. These studies provide insights into the accessible conformations of a ligand and the stability of its binding pose within a protein.

MD simulations can assess the stability of a docked ligand-protein complex over time. For instance, computational studies on quinoline-based inhibitors targeting SARS-CoV-2 proteins revealed that while initial docking scores were favorable, the stability of the complexes in MD simulations was highly dependent on the specific protein and the dynamics of the binding pocket. nih.gov Such simulations showed that quinoline (B57606) analogues were stable when bound to certain protein complexes (Spike-ACE2 and TMPRSS2) but not to the viral Spike protein alone, highlighting that a static picture from docking is insufficient to predict binding efficacy. nih.gov These computational approaches allow researchers to rationalize structure-activity relationships and prioritize the synthesis of compounds with a higher probability of successful target engagement.

Future Directions and Emerging Research Avenues

Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of isoquinoline-1-sulfonyl fluoride (B91410) chemistry with automated synthesis and flow chemistry platforms represents a significant leap forward in enhancing reaction efficiency, safety, and scalability. Automated systems, leveraging robotics and computer-controlled instrumentation, offer the potential for high-throughput screening of reaction conditions and the rapid generation of libraries of isoquinoline-1-sulfonyl fluoride derivatives. thieme-connect.com This approach minimizes manual intervention, leading to improved reproducibility and the ability to explore a vast chemical space in a shorter timeframe. thieme-connect.com

Flow chemistry, which involves conducting chemical reactions in a continuous stream rather than in a batch reactor, presents several advantages for the synthesis of sulfonyl fluorides. taylorandfrancis.commdpi.com The precise control over reaction parameters such as temperature, pressure, and reaction time in microreactors can lead to higher yields, improved selectivity, and safer handling of potentially hazardous reagents. mdpi.com For instance, the electrochemical synthesis of sulfonyl fluorides from thiols and potassium fluoride has been successfully demonstrated in a flow setup, achieving high yields in a matter of minutes compared to hours in traditional batch processes. taylorandfrancis.com This methodology could be adapted for the continuous production of this compound, paving the way for more efficient and sustainable manufacturing.

The combination of automation and flow chemistry can create powerful, fully integrated platforms for the synthesis and immediate biological screening of novel this compound analogs, accelerating the drug discovery pipeline. thieme-connect.com

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalytic systems is paramount for enhancing the reactivity and selectivity of reactions involving this compound. While traditional methods for the synthesis of isoquinolines and sulfonyl fluorides exist, modern catalysis offers pathways to more efficient and versatile transformations.

Transition-metal catalysis has been instrumental in the functionalization of heterocyclic compounds, including isoquinolines. rsc.orgresearchgate.net Catalysts based on rhodium, palladium, cobalt, ruthenium, and copper have been extensively used for C-H activation and annulation reactions to construct the isoquinoline (B145761) core. rsc.orgacs.orgsigmaaldrich.comamerigoscientific.com Future research will likely focus on developing catalysts that can directly and selectively introduce the sulfonyl fluoride moiety onto the isoquinoline scaffold, particularly at the C-1 position. This could involve exploring novel ligand designs to tune the reactivity and selectivity of the metal center. Furthermore, transition-metal-catalyzed cross-coupling reactions could be employed to append the this compound unit to other complex molecules.

Organocatalysis presents a complementary and often more environmentally benign approach to transition-metal catalysis. ccspublishing.org.cn Organocatalysts can be employed for asymmetric synthesis, enabling the preparation of chiral this compound derivatives with high enantioselectivity. ccspublishing.org.cn For instance, quinine-based squaramide organocatalysts have been successfully used in the asymmetric synthesis of dihydroisoquinolinones. ccspublishing.org.cn Future work could explore the use of organocatalysts to mediate the introduction of the sulfonyl fluoride group or to facilitate subsequent functionalization of the isoquinoline ring.

The development of catalytic systems that can operate under mild conditions, tolerate a wide range of functional groups, and provide high levels of regio- and stereoselectivity will be crucial for expanding the synthetic utility of this compound.

Exploitation in Advanced Functional Materials and Nanotechnology

The unique chemical properties of the isoquinoline and sulfonyl fluoride moieties suggest significant potential for the exploitation of this compound in the development of advanced functional materials and in the field of nanotechnology.

The isoquinoline core is a well-known fluorophore, and its derivatives have been investigated for their fluorescent properties. nih.gov This intrinsic fluorescence can be harnessed in the design of novel optical materials, sensors, and probes. By strategically modifying the isoquinoline ring system, the photophysical properties, such as absorption and emission wavelengths and quantum yields, can be fine-tuned for specific applications. amerigoscientific.comnih.gov Furthermore, isoquinoline-based polymers and copolymers have shown potential in the creation of conductive materials. amerigoscientific.com

The sulfonyl fluoride group offers a versatile handle for covalent modification and "click" chemistry. sigmaaldrich.comccspublishing.org.cn The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a next-generation click chemistry, allows for the efficient and reliable formation of robust linkages with a variety of nucleophiles. sigmaaldrich.comccspublishing.org.cn This reactivity can be exploited to:

Functionalize surfaces of nanomaterials: this compound can be covalently attached to the surface of nanoparticles, such as gold nanoparticles or quantum dots, to impart specific functionalities. nih.gov This could include targeting ligands for biomedical applications or chromophores for imaging.

Create novel polymers and dendrimers: The sulfonyl fluoride group can act as a reactive site for polymerization or for the construction of highly branched dendritic structures. mdpi.comccspublishing.org.cnthno.org These materials could find applications in drug delivery, catalysis, and materials science. mdpi.comthno.orgnih.gov

Develop smart materials: The reactivity of the sulfonyl fluoride group could be used to create materials that respond to specific stimuli, such as changes in pH or the presence of certain biomolecules.

The combination of the optical and electronic properties of the isoquinoline core with the versatile reactivity of the sulfonyl fluoride group makes this compound a promising building block for the bottom-up construction of a wide range of advanced materials and nanostructures.

Synergistic Approaches with Artificial Intelligence and Machine Learning in Reaction Discovery and Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) with the study of this compound presents a powerful synergistic approach to accelerate reaction discovery and rationalize compound design. These computational tools can analyze vast datasets of chemical information to identify patterns and make predictions that would be challenging for human researchers to discern.

In the realm of reaction discovery , AI and ML algorithms can be trained on existing chemical reaction data to predict the outcomes of new reactions, suggest optimal reaction conditions, and even propose novel synthetic pathways. For the synthesis of this compound and its derivatives, this could involve:

Predicting reaction yields and selectivity: ML models can be developed to predict the efficiency of different catalytic systems or the regioselectivity of functionalization reactions.

Identifying novel catalysts: AI can screen virtual libraries of potential catalysts to identify promising candidates for specific transformations.

Automated reaction planning: AI-powered retrosynthesis tools can propose step-by-step synthetic routes to complex target molecules containing the this compound scaffold.

For compound design , AI and ML can be employed to design novel this compound derivatives with desired properties. This is particularly relevant in drug discovery, where these technologies can:

Predict biological activity: QSAR (Quantitative Structure-Activity Relationship) models can be built to predict the therapeutic potential of new compounds against specific biological targets.

Optimize pharmacokinetic properties: ML models can predict properties such as absorption, distribution, metabolism, and excretion (ADME), helping to design drug candidates with improved bioavailability and reduced toxicity.

De novo drug design: Generative models can design entirely new molecules with optimized properties, exploring a vast chemical space for potential drug candidates.

The synergy between AI/ML and experimental chemistry, including the use of automated synthesis platforms, will create a closed-loop system where predictions are rapidly tested in the lab, and the experimental results are used to refine the computational models. This iterative process has the potential to dramatically accelerate the pace of innovation in the field of this compound chemistry.

Addressing Challenges in Sustainable Synthesis and Industrial Scale-Up

While the unique reactivity of this compound offers exciting possibilities, addressing the challenges associated with its sustainable synthesis and industrial scale-up is crucial for its widespread application. Future research in this area will focus on developing greener, more efficient, and economically viable manufacturing processes.

Key areas for improvement in sustainable synthesis include:

Use of renewable starting materials: Investigating synthetic routes that utilize bio-based feedstocks instead of petroleum-derived precursors.

Atom economy: Designing reactions that maximize the incorporation of all starting materials into the final product, minimizing waste generation. Catalytic reactions, particularly those involving C-H activation, are highly atom-economical. rsc.org

Green solvents and reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. This includes exploring the use of water, supercritical fluids, or ionic liquids as reaction media.

Energy efficiency: Developing reactions that can be conducted at lower temperatures and pressures, reducing energy consumption. The use of highly active catalysts can contribute significantly to this goal.

For industrial scale-up , several challenges need to be addressed:

Process safety: Thoroughly evaluating the thermal stability and potential hazards associated with all intermediates and final products to ensure safe handling on a large scale.

Purification methods: Developing efficient and scalable purification techniques to obtain high-purity this compound. This may involve exploring crystallization, extraction, or chromatographic methods that are amenable to industrial production.

Cost-effectiveness: Optimizing the synthesis to minimize the cost of raw materials, catalysts, and energy, making the final product economically competitive.

Regulatory compliance: Ensuring that the manufacturing process adheres to all relevant environmental and safety regulations.

The implementation of continuous flow manufacturing, as discussed in section 7.1, can play a pivotal role in addressing many of these challenges by offering improved safety, efficiency, and scalability. The development of robust and recyclable catalytic systems will also be a key factor in achieving sustainable and cost-effective industrial production of this compound.

Exploration of New Chemical Space Enabled by the this compound Motif

The this compound motif serves as a versatile scaffold for the exploration of new chemical space, leading to the discovery of novel compounds with unique biological activities and material properties. The ability to readily modify both the isoquinoline core and the sulfonyl fluoride group opens up a vast array of possibilities for creating diverse molecular architectures.

Future research in this area will likely focus on several key strategies:

Late-stage functionalization: The sulfonyl fluoride group is relatively stable and can tolerate a variety of reaction conditions, making it an ideal handle for late-stage functionalization. This allows for the rapid diversification of complex molecules at a late stage in the synthesis, which is particularly valuable in drug discovery for generating structure-activity relationships (SAR).

"Click" chemistry applications: The Sulfur(VI) Fluoride Exchange (SuFEx) reactivity of the sulfonyl fluoride group enables its use in "click" chemistry reactions to conjugate the this compound moiety to other molecules, such as biomolecules, polymers, or surfaces. This can be used to create novel bioconjugates, functional materials, and probes for chemical biology. sigmaaldrich.comccspublishing.org.cn

Library synthesis: The development of robust and high-throughput synthetic methods will enable the creation of large libraries of this compound derivatives. These libraries can then be screened for a wide range of biological activities, leading to the identification of new hit compounds for drug discovery programs.

Bioisosteric replacement: The sulfonyl fluoride group can be used as a bioisostere for other functional groups, such as carboxylic acids or phosphates, in the design of new drug candidates. This can lead to improved potency, selectivity, and pharmacokinetic properties.